molecular formula C11H11N3O2S B2845034 5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine CAS No. 879035-07-1

5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine

Cat. No.: B2845034
CAS No.: 879035-07-1
M. Wt: 249.29
InChI Key: SIMRLRODPORBCQ-UHFFFAOYSA-N
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Description

5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine is a compound that belongs to the class of nitro-substituted pyridines It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a thienyl-ethyl substituent at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-aminopyridine to form 5-nitro-2-aminopyridine, which is then reacted with 2-(2-thienyl)ethyl bromide under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale nitration and subsequent substitution reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: 5-amino-N-[2-(2-thienyl)ethyl]pyridin-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thienyl-ethyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2-aminopyridine: Lacks the thienyl-ethyl substituent but shares the nitro-pyridine core.

    2-(2-thienyl)ethylamine: Contains the thienyl-ethyl group but lacks the nitro-pyridine core.

    5-nitro-N-ethylpyridin-2-amine: Similar structure but with an ethyl group instead of the thienyl-ethyl group.

Uniqueness

5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine is unique due to the combination of the nitro-pyridine core and the thienyl-ethyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

5-nitro-N-(2-thiophen-2-ylethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-14(16)9-3-4-11(13-8-9)12-6-5-10-2-1-7-17-10/h1-4,7-8H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMRLRODPORBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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